2,5-difluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide
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Description
2,5-difluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H24F2N4O2S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.15880352 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with proteins or receptors that have affinity for aromatic compounds and sulfonamides .
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structure, it is plausible that the compound binds to its target protein or receptor, leading to a change in the protein’s function or signaling pathway . The presence of the 1-methyl-1H-pyrrol-2-yl and 4-methylpiperazin-1-yl groups may enhance the compound’s binding affinity or selectivity .
Biochemical Pathways
Given the presence of the indole nucleus in the compound, it may influence pathways where indole derivatives are known to have biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not yet fully understood. The presence of the difluoro and sulfonamide groups may influence the compound’s absorption and distribution. The compound’s metabolism could involve the modification or removal of the methyl groups. The compound’s excretion could be influenced by its overall polarity and solubility .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the potential biological activities of indole derivatives, the compound could potentially exert antiviral, anti-inflammatory, or anticancer effects, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and, consequently, its interaction with its target .
Properties
IUPAC Name |
2,5-difluoro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N4O2S/c1-22-8-10-24(11-9-22)17(16-4-3-7-23(16)2)13-21-27(25,26)18-12-14(19)5-6-15(18)20/h3-7,12,17,21H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPKAMQSNZTBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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